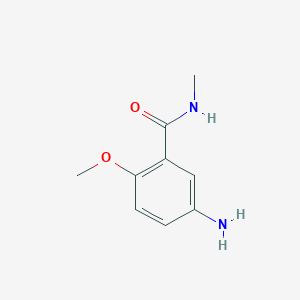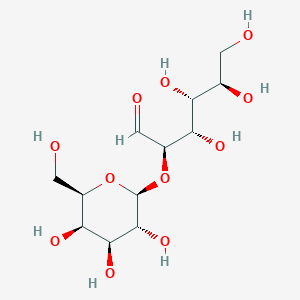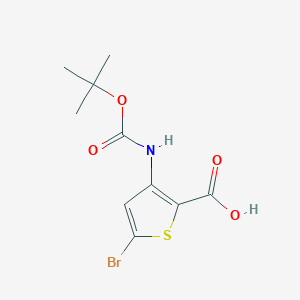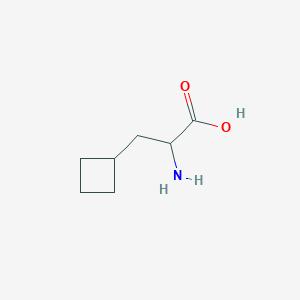
5-amino-2-methoxy-N-methylbenzamide
Vue d'ensemble
Description
5-amino-2-methoxy-N-methylbenzamide, also known as AMMB, is a compound of the benzamide family of compounds. It is a small molecule that has been studied extensively in the past decade due to its potential applications in scientific research. AMMB has been used as a tool to study the structure and function of proteins and enzymes, as well as for its potential therapeutic applications.
Applications De Recherche Scientifique
Structural Recognition and Molecular Interaction
Research has explored the structural properties and selective recognition capabilities of compounds structurally related to 5-amino-2-methoxy-N-methylbenzamide. For instance, a study on benzimidazole cavitands, which are structurally related compounds, demonstrated the ability to form stable structures through intermolecular hydrogen bonding, showcasing selective recognition towards specific benzamide derivatives. This highlights the potential of similar compounds for applications in molecular recognition and sensor development (Heung-Jin Choi et al., 2005).
Photodynamic Therapy and Antimicrobial Activity
Compounds related to this compound have been investigated for their photophysical and photochemical properties, making them candidates for photodynamic therapy applications, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of certain derivatives indicate their potential as Type II photosensitizers in treating various malignancies (M. Pişkin et al., 2020). Furthermore, antimicrobial activities have been observed in benzamide derivatives isolated from endophytic Streptomyces, suggesting potential applications in combating microbial infections (Xue-Qiong Yang et al., 2015).
Material Science and Corrosion Inhibition
In material science, derivatives of 2-aminobenzene-1,3-dicarbonitriles, structurally similar to this compound, have demonstrated effectiveness as green corrosion inhibitors for metals like mild steel, showcasing their potential in corrosion protection technologies (C. Verma et al., 2015).
Drug Metabolism and Environmental Safety
Understanding the metabolism of compounds like metoclopramide, which shares structural features with this compound, in livestock is crucial for designing safety and environmental impact studies. Identifying urinary metabolites in cattle aids in assessing the environmental footprint and safety of using such compounds in food animals (R. D. Jones et al., 2005).
Propriétés
IUPAC Name |
5-amino-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQJCATQGDCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)


![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)



![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)





